2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure consists of an acetic acid backbone substituted with a phenoxy group at the second carbon. This phenoxy group is further functionalized at the ortho position (relative to the oxygen atom) with a methoxy group bearing a 4-fluorobenzyl moiety.
Systematic IUPAC Name
2-[2-({[4-Fluorophenyl]methyl}oxy)phenoxy]acetic acid
Structural Formula
The molecular formula is $$ \text{C}{15}\text{H}{13}\text{FO}_4 $$, with a molecular weight of 276.26 g/mol. The structure can be represented as follows:
- A central phenoxy ring (Ring A) attached to the acetic acid group ($$ \text{CH}_2\text{COOH} $$).
- A methoxy group ($$ \text{-OCH}_2 $$) at the ortho position of Ring A, linked to a 4-fluorophenyl substituent (Ring B).
Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{13}\text{FO}_4 $$ |
| Molecular Weight | 276.26 g/mol |
| SMILES | C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)OCC(=O)O |
| InChI Key | YPIWCQPCXPZDCK-UHFFFAOYSA-N |
The SMILES notation explicitly defines the connectivity: the acetic acid group ($$ \text{OCC(=O)O} $$) is bonded to the phenoxy ring (Ring A), which is substituted at position 2 with a methoxy-linked 4-fluorobenzyl group ($$ \text{OCC}6\text{H}4\text{F} $$).
Alternative Naming Conventions in Chemical Databases
Chemical databases and commercial suppliers often employ simplified or modified naming conventions for this compound. These variations arise from differences in prioritizing substituents or emphasizing functional groups:
Common Alternative Names
- {2-[(4-Fluorobenzyl)oxy]phenoxy}acetic acid (emphasizes the benzyl ether linkage).
- 2-[2-(4-Fluorobenzyloxy)phenoxy]acetic acid (reorders substituents for clarity).
- Acetic acid, [2-[(4-fluorophenyl)methoxy]phenoxy]- (CAS-style inverted nomenclature).
Database-Specific Entries
| Source | Name Used |
|---|---|
| PubChem | This compound |
| Enamine | {2-[(4-Fluorobenzyl)oxy]phenoxy}acetic acid |
| American Elements | 2-[2-[(4-Fluorophenyl)methoxy]phenoxy]acetic acid |
These variations reflect contextual priorities, such as highlighting the benzyl ether (Enamine) or adhering to linear substituent ordering (American Elements). Despite differences in phrasing, all names unambiguously describe the same molecular structure.
CAS Registry Number and Regulatory Classification
CAS Registry Number
The compound is uniquely identified by the CAS registry number 1054105-48-4 , which is consistent across major chemical databases and commercial catalogs.
Regulatory Classification
As of 2025, regulatory status varies by jurisdiction:
- United States (TSCA Inventory): The compound is not explicitly listed in the public portion of the Toxic Substances Control Act (TSCA) Inventory. Manufacturers or importers may need to submit Premanufacture Notices (PMNs) if production volumes exceed 10 metric tons annually.
- European Union (REACH): No registered dossier exists in the European Chemicals Agency (ECHA) database, indicating it has not undergone formal REACH registration.
- Global Harmonized System (GHS): Classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
Regulatory Compliance Considerations
| Jurisdiction | Status | Key Regulation |
|---|---|---|
| U.S. | Not listed; PMN may apply | TSCA Section 5 |
| EU | Unregistered; limited commercial use | REACH Article 3 |
| Japan | Not classified under ISHL | N/A |
The absence of explicit regulatory listings suggests that the compound is primarily used in research settings or low-volume industrial applications. Compliance with local chemical safety guidelines remains mandatory for handling and disposal.
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methoxy]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c16-12-7-5-11(6-8-12)9-19-13-3-1-2-4-14(13)20-10-15(17)18/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIWCQPCXPZDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound has been explored through several methodologies. Notably, the compound can be synthesized via nucleophilic aromatic substitution reactions involving fluorinated precursors. The synthesis typically yields a moderate percentage, often requiring optimization to improve efficiency and yield.
Table 1: Synthesis Overview
| Method | Yield (%) | Key Steps |
|---|---|---|
| Nucleophilic Aromatic Substitution | 29% | Utilizes 2,4,5-trifluorobenzonitrile as a precursor |
| Solid-phase synthesis | Varies | Monitored by gel-phase NMR spectroscopy |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer contexts.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism appears to involve modulation of signaling pathways related to cytokine expression.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. Studies indicate that it exhibits cytotoxic effects, with its activity being influenced by the presence and position of substituents on the aromatic rings.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | DU145 (Prostate) | 12.5 |
| This compound | K562 (Leukemia) | 15.3 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the substituents on the phenolic rings significantly affect the biological activity of this compound.
- Fluorine Substitution : The introduction of fluorine at the para position enhances potency against certain cancer cell lines.
- Methoxy Groups : The presence of methoxy groups at specific positions on the aromatic rings correlates with increased cytotoxicity.
- Hydrophobic Interactions : The hydrophobic nature of substituents plays a crucial role in enhancing membrane permeability and interaction with cellular targets.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Inflammatory Models : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups.
- Cancer Cell Line Studies : In vitro assays demonstrated that this compound induced apoptosis in DU145 and K562 cells, with mechanisms involving caspase activation and mitochondrial depolarization.
Comparison with Similar Compounds
Table 1: Structural Comparison of Phenoxy Acetic Acid Derivatives
Key Observations :
- Fluorine Substitution : The 4-fluorobenzyl group in the target compound improves metabolic stability compared to methoxy or hydroxyl analogs, as fluorine reduces susceptibility to oxidative metabolism .
- Aromatic vs. Aliphatic Substituents : Compounds with extended aliphatic chains (e.g., butoxy in COX-2 inhibitors) exhibit better aqueous solubility but reduced membrane permeability compared to aromatic-substituted derivatives .
- Heterocyclic Modifications: Benzene ring replacements with benzimidazole () or thiazolidinone () introduce hydrogen-bonding or π-stacking interactions, enhancing target affinity .
Pharmacological Activity
Key Insights :
Comparison with Analogues :
- Methoxy-substituted derivatives () require milder conditions due to the electron-donating methoxy group, whereas fluorine’s electron-withdrawing nature necessitates stronger bases for etherification .
- Benzimidazole-containing analogs () involve multi-step cyclization, increasing synthetic complexity .
Preparation Methods
Ether Formation via Nucleophilic Substitution
A common approach to prepare such phenoxyacetic acid derivatives involves nucleophilic aromatic substitution or Williamson ether synthesis-type reactions:
- Starting Materials: 2-hydroxyphenoxyacetic acid or its esters and 4-fluorobenzyl halides (e.g., 4-fluorobenzyl bromide).
- Reaction Conditions: The phenolic hydroxyl group acts as a nucleophile, reacting with the benzyl halide under basic conditions (e.g., potassium carbonate in acetonitrile or dimethylformamide).
- Outcome: Formation of the 4-fluorophenylmethoxy linkage on the phenoxyacetic acid backbone.
This method is supported by general synthetic routes for phenoxyacetic acid derivatives where the phenol is alkylated with benzyl halides to introduce substituted benzyl ether groups.
Ester Hydrolysis to Obtain the Acid
Often, the phenoxyacetic acid is initially prepared as an ester (e.g., ethyl or methyl ester) to facilitate the ether formation step. After completion of the etherification, the ester group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid:
- Hydrolysis Conditions: Acidic hydrolysis using 37% hydrochloric acid in water and acetic acid or basic hydrolysis using sodium hydroxide.
- Example: Hydrolysis of ethyl esters of phenoxyacetic acid derivatives to furnish the target acid in good yield.
Multi-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr)
In some cases, preparation involves nucleophilic aromatic substitution on activated fluorinated aromatic rings:
- Key intermediates such as 2,4,5-trifluorobenzonitrile undergo nucleophilic substitution with phenolic nucleophiles to form the aryl ether linkage.
- This method has been used in the synthesis of fluorinated phenoxyacetic acid derivatives and related compounds, often in multiple steps with moderate yields (e.g., 29% over seven steps).
Representative Synthetic Route (Illustrative)
Yield and Purity Considerations
- The overall yields vary depending on the specific conditions and intermediates used.
- Multi-step SNAr routes yield around 29% over seven steps for related fluorinated phenoxyacetic acid linkers.
- Ester hydrolysis typically proceeds in high yield (>80%) under optimized acidic conditions.
- Purity is confirmed via spectroscopic methods such as NMR and mass spectrometry.
Summary Table of Key Preparation Methods
Q & A
Q. What are the optimal synthetic routes for 2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid, and how can reaction conditions be tailored for yield improvement?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, etherification of 4-fluorobenzyl bromide with a phenolic intermediate, followed by acetic acid side-chain introduction via alkylation or hydrolysis of ester precursors . Optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
Yield improvements (70–85%) are achieved by iterative purification (column chromatography) and monitoring with TLC/NMR .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- NMR spectroscopy : 1H/13C NMR identifies aromatic protons (δ 6.8–7.4 ppm) and the acetic acid moiety (δ 3.8–4.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 318.1 for C16H14FO4).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do substitution patterns (e.g., fluorine position, methoxy groups) influence the compound’s reactivity and biological activity?
Comparative studies of fluorinated analogs (e.g., 4-fluoro vs. 3-fluoro substitution) reveal:
- Electron-withdrawing effects : Fluorine at the para-position enhances electrophilic aromatic substitution rates .
- Biological activity : 4-Fluorophenyl derivatives show higher binding affinity to target enzymes (e.g., cyclooxygenase-2) due to improved lipophilicity and steric alignment .
A table comparing analogs:
| Substituent Position | LogP | IC50 (μM) | Reference |
|---|---|---|---|
| 4-Fluoro | 2.1 | 0.45 | |
| 2-Fluoro | 1.8 | 1.2 | |
| 3-Fluoro | 2.0 | 0.78 |
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interactions with biological targets?
- Software tools : AutoDock Vina or Schrödinger Suite simulate binding modes.
- Key parameters : Docking scores (ΔG < −7 kcal/mol) and hydrogen-bonding interactions with active-site residues (e.g., Arg120 in COX-2) .
- Validation : MD simulations (50 ns) assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Dose-response reevaluation : Confirm activity thresholds using standardized assays (e.g., ELISA for IC50).
- Metabolite analysis : LC-MS identifies degradation products that may interfere with assays .
- Structural analogs : Test fluorinated derivatives to isolate substituent-specific effects .
Q. How can regioselective functionalization be achieved during synthesis to avoid unwanted byproducts?
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyl esters for carboxylic acids) .
- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and side reactions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- pH stability : Stable at pH 4–7 (aqueous buffer, 25°C); hydrolyzes above pH 8 .
- Thermal stability : Decomposition occurs >150°C (DSC/TGA data). Store at −20°C under inert atmosphere .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for fluorinated analogs of this compound?
- Core modifications : Synthesize derivatives with halogen (Cl, Br), methoxy, or nitro groups.
- Assay selection : Use enzyme inhibition (e.g., kinase assays) and cell viability (MTT) tests.
- Data analysis : Multivariate regression correlates substituent properties (Hammett σ, π) with bioactivity .
Q. What advanced techniques characterize crystalline forms or polymorphs of this compound?
- X-ray crystallography : Resolves crystal packing (e.g., monoclinic P21/c space group) and hydrogen-bonding networks .
- PXRD : Detects polymorphic transitions under humidity/temperature stress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
